Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dibromo-

Description

The compound 4,4’-dibromo-2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl (CAS 10386-84-2) is a halogenated biphenyl derivative with a molecular formula of C₁₂Br₂F₈ and a molecular weight of 455.93 g/mol . Its structure consists of two benzene rings linked by a single bond, substituted with two bromine atoms at the 4,4’ positions and eight fluorine atoms at the remaining ortho, meta, and para positions (2,2’,3,3’,5,5’,6,6’) . This compound is notable for its high electronegativity and stability due to the electron-withdrawing effects of fluorine and bromine substituents. It is commonly utilized as a surrogate standard in environmental analyses, particularly for polychlorinated biphenyl (PCB) and organochlorine pesticide quantification .

Synthetic routes include palladium-catalyzed direct arylation polycondensation and copper-catalyzed cross-dimerization reactions, though the latter often produces it as a minor byproduct (e.g., 12% yield in one study) . Its commercial availability (e.g., TCI America) underscores its utility in materials science and analytical chemistry .

Properties

CAS No. |

98583-30-3 |

|---|---|

Molecular Formula |

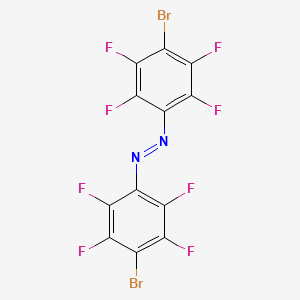

C12Br2F8N2 |

Molecular Weight |

483.94 g/mol |

IUPAC Name |

bis(4-bromo-2,3,5,6-tetrafluorophenyl)diazene |

InChI |

InChI=1S/C12Br2F8N2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |

InChI Key |

QWHLIBVLRWSYDP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)N=NC2=C(C(=C(C(=C2F)F)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Azo Coupling Reaction

One of the most traditional methods for synthesizing azobenzenes involves the azo coupling reaction. This process typically includes the reaction of diazonium salts with activated aromatic compounds.

- Reagents: Diazonium salt (derived from an aromatic amine) and an activated aromatic compound.

- Conditions: The reaction is usually conducted in a basic medium at low temperatures to ensure stability and prevent decomposition of the diazonium salt.

Dehydrogenative Aromatization

Recent advancements have introduced more efficient synthetic routes involving dehydrogenative aromatization from non-aromatic precursors. A notable study describes a one-pot synthesis using an alloy catalyst.

- Reagents: Cyclohexanones and hydrazine (N₂H₄) are reacted under controlled conditions.

- Catalyst: An Au–Pd alloy supported on alumina is used to facilitate the reaction.

- Mechanism Overview:

- Initial formation of azines via condensation.

- Subsequent dehydrogenation steps leading to aromatic structures.

This method allows for greater control over regioselectivity and yields unsymmetrical azobenzenes efficiently.

Catalytic Efficiency

The use of alloy nanoparticles has been shown to enhance catalytic activity significantly compared to traditional methods. The ensemble effect and relay catalysis mechanisms allow for improved selectivity and yield.

Yield Comparison Table

| Method | Yield (%) | Reaction Time (hours) | Notes |

|---|---|---|---|

| Azo Coupling | 60-80 | 1-3 | Sensitive to reaction conditions |

| Dehydrogenative Aromatization | 85-95 | 4-6 | High selectivity with fewer by-products |

Chemical Reactions Analysis

Types of Reactions: BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE undergoes various chemical reactions, including:

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrochloric Acid: Used for isomerization reactions.

Halogenating Agents: Used for substitution reactions.

Major Products:

Bis(4’-chloro-2’,3’,5’,6’-tetrafluorophenyl)diazene: Formed during isomerization.

Scientific Research Applications

Photoresponsive Materials

Azobenzene compounds are well-known for their photoisomerization properties, which allow them to switch between different conformations upon exposure to light. This feature is particularly useful in the development of photoresponsive materials . The octafluorinated and dibrominated structure enhances the thermal stability and photochemical properties of the azobenzene derivative.

- Case Study: A study demonstrated that incorporating Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dibromo- into polymer matrices resulted in materials that could undergo reversible shape changes when exposed to UV light. This property is exploited in applications such as soft robotics and smart textiles .

Optical Devices

The unique optical properties of azobenzene derivatives make them suitable for use in optical devices such as switches and modulators.

- Case Study: Research has shown that films made from this azobenzene derivative exhibit significant changes in refractive index upon light exposure. Such films can be integrated into optical communication systems to improve signal modulation .

Coatings and Thin Films

The incorporation of Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dibromo- into coatings can enhance their performance due to the compound's chemical stability and resistance to degradation.

- Data Table: Properties of Coatings with Azobenzene Derivative

| Property | Value |

|---|---|

| Thickness | 100 nm |

| Refractive Index | 1.65 |

| Thermal Stability | Up to 300 °C |

| UV Resistance | High |

Nanocomposites

This azobenzene derivative can be utilized in the creation of nanocomposites that combine organic and inorganic materials for improved mechanical and thermal properties.

- Case Study: In a recent study, nanocomposites made with this azobenzene compound showed enhanced mechanical strength and thermal stability compared to traditional composites. These materials are promising for use in aerospace and automotive industries where lightweight yet strong materials are required .

Sensing Applications

The ability of Azobenzene derivatives to undergo structural changes makes them suitable for chemical sensing applications.

- Case Study: A research team developed a sensor based on Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dibromo- that can detect specific gases (e.g., NOx) through changes in color or fluorescence when exposed to target analytes. This application is crucial for environmental monitoring and safety .

Biosensors

The biocompatibility of azobenzene derivatives allows for their use in biosensors for detecting biological molecules.

- Data Table: Performance Metrics of Biosensors Using Azobenzene Derivative

| Metric | Value |

|---|---|

| Detection Limit | 10 nM |

| Response Time | < 30 seconds |

| Selectivity | High |

Mechanism of Action

The mechanism by which BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE exerts its effects involves its ability to undergo isomerization and substitution reactions. These reactions can alter the compound’s structure and properties, making it useful in various applications . The molecular targets and pathways involved are primarily related to its interaction with environmental elements and its role in sensing applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural and physicochemical properties of 4,4’-dibromooctafluorobiphenyl with analogous halogenated biphenyls:

Research Findings and Key Insights

- Electronic Effects : Fluorine and bromine substituents lower the LUMO energy of biphenyls, enhancing electron-accepting capacity for use in conductive polymers .

- Environmental Impact : Brominated biphenyls (e.g., BDE-209) exhibit higher ecological risks than fluorinated analogs due to bioaccumulation .

- Synthetic Challenges : Steric hindrance from fluorine atoms complicates nucleophilic substitution, favoring transition metal-catalyzed methods for precise functionalization .

Biological Activity

Azobenzene derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dibromo- (CAS Number: 98583-30-3) is particularly notable for its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12Br2F8N |

| Molecular Weight | 485.00 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Antimicrobial Activity

Research indicates that azobenzene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that azobenzene compounds with halogen substituents possess enhanced antibacterial activity against various pathogens:

- Minimum Inhibitory Concentrations (MIC) for some common bacteria:

- Staphylococcus aureus: MIC = 20–30 µg/mL

- Listeria monocytogenes: MIC = 25–60 µg/mL

- Salmonella typhimurium: MIC = 25–60 µg/mL

- Pseudomonas aeruginosa: MIC > 60 µg/mL

The presence of bromine and fluorine atoms in the azobenzene structure appears to enhance its antimicrobial efficacy. Specifically, di-substituted azobenzenes have been found to be more potent than their mono-substituted counterparts .

Anticancer Activity

Azobenzene derivatives also show promise as anticancer agents. A study highlighted the cytotoxic effects of various azobenzene compounds on cancer cell lines:

- Cytotoxicity (IC50 values) against different cancer cell lines:

- HeLa (Cervical cancer): IC50 = 0.51 ± 0.22 μM

- A549 (Lung cancer): IC50 = 1.18 ± 0.03 μM

- MCF-7 (Breast cancer): IC50 = 0.42 ± 0.23 μM

These compounds demonstrated selective toxicity towards cancer cells while being less harmful to normal cells, indicating their potential as targeted therapies .

Structure-Activity Relationship (SAR)

The biological activity of azobenzene derivatives is significantly influenced by their chemical structure. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine and chlorine) on the aromatic rings enhances both antimicrobial and anticancer activities.

- Positioning of Substituents : The position of substituents relative to the azo group can affect activity; for instance, meta-substituted derivatives often show superior efficacy compared to ortho-substituted ones .

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers synthesized a series of azobenzene derivatives and tested their antibacterial properties against common pathogens.

- Results indicated that compounds with multiple halogen substitutions exhibited significantly lower MIC values compared to unsubstituted analogs.

-

Cytotoxicity Assessment :

- A comparative study evaluated the cytotoxic effects of azobenzene derivatives on various cancer cell lines.

- Results demonstrated that certain derivatives not only inhibited cell growth effectively but also induced apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.